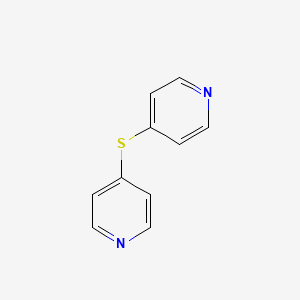

4,4'-Dipyridyl sulfide

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader exploration of bipyridyl-based bridging ligands in coordination chemistry research. While specific discovery dates are not extensively documented in the available literature, the compound gained prominence as researchers recognized the potential of organosulfur ligands in constructing coordination networks with unique properties.

The compound's significance became apparent through systematic investigations into alternative bridging ligands that could provide flexibility compared to rigid linear structures such as simple 4,4'-bipyridine analogues. Research efforts focused on developing ligands that possessed both coordination capability and structural adaptability, leading to the identification of sulfur-containing variants that offered distinct advantages in metal complex formation.

Historical development of this compound is closely tied to advances in supramolecular coordination chemistry, particularly the design and synthesis of coordination polymeric networks constructed through hydrogen bonding and intermolecular weak interactions. The exploration of organothiolate ligands, including thiolatopyridine derivatives, expanded the available toolkit for researchers seeking to construct structures with luminescent or magnetic properties.

Nomenclature and Structural Identification

This compound is systematically identified through multiple nomenclature systems and structural descriptors that reflect its chemical composition and molecular architecture. The compound possesses the molecular formula C₁₀H₈N₂S with a molecular weight of 188.25 g/mol.

Table 1: Chemical Identification and Nomenclature

Propiedades

IUPAC Name |

4-pyridin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOFCCBFCHEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37968-97-1 | |

| Record name | 4,4'-Dipyridyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

4,4’-Dipyridyl sulfide can be synthesized through the reaction of 4,4’-diaminobipyridyl with sulfur under alkaline conditions . Specifically, 4,4’-diaminobipyridine is dissolved in an alcohol, and then sulfur and a base are added to perform the reaction. After the reaction is complete, the target product is obtained through crystallization or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

4,4'-Dipyridyl sulfide undergoes oxidation to form 4,4'-dipyridyl disulfide (C₁₀H₈N₂S₂), a key reaction driven by its sulfur atom’s susceptibility to redox processes.

- Mechanism : Oxidation typically occurs in the presence of mild oxidizing agents (e.g., H₂O₂, O₂) or enzymatic systems. The sulfide’s sulfur atom (-S-) is converted to a disulfide bond (-S-S-) .

- Conditions :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (35%) | 4,4'-Dipyridyl disulfide | 93% | |

| O₂ (air) | 4,4'-Dipyridyl disulfide | 60–80% |

Reduction Reactions

Reduction of this compound can regenerate its precursor, 4,4'-diaminobipyridyl , under alkaline conditions.

- Mechanism : The sulfur atom is reduced via cleavage of the S–S bond in disulfide intermediates. Common reductants include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

- Applications : Used to study thiol-disulfide exchange in proteins .

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing pyridyl groups.

- Electrophilic Partners : Reacts with nitroarenes, halogenated aromatics, or alkyl halides .

- Example :

| Substrate | Product | Catalyst | Reference |

|---|---|---|---|

| 4-Chloronitrobenzene | 4-Nitro-4'-sulfonyldiphenyl | Cu/NaOH |

Coordination Chemistry

This compound acts as a bidentate ligand , forming complexes with transition metals (e.g., Ni, Pt).

- Complex Formation :

| Metal | Application | Biological Activity | Reference |

|---|---|---|---|

| Pt(II) | Anticancer agents | Cytotoxicity in HCT8 cells | |

| Ni(II) | Catalysis (Suzuki coupling) | Redox modulation |

Biological Interactions

The compound’s sulfur atom enables covalent modification of biological targets:

- Enzyme Inhibition : Acts as a covalent inhibitor by S-pyridinylation of cysteine residues in enzymes like dimethylarginine dimethylaminohydrolase (DDAH) .

- Protein Disassembly : Induces cooperative dissociation of chaperone GroEL into monomers via hydrophobic exposure .

| Target | Effect | Kinetics | Reference |

|---|---|---|---|

| GroEL (chaperone) | Monomer formation | Cooperative dissociation | |

| CYP1A2/CYP3A4 | Enzyme inhibition | Competitive binding |

Radical-Mediated Reactions

Under radical conditions, this compound participates in disulfide bond formation:

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4,4'-Dipyridyl sulfide can be synthesized through various methods, including the reaction of 4-chloro-3-nitropyridine with sodium sulfide. This compound has been shown to undergo rearrangements leading to the formation of novel derivatives such as dipyrido-1,4-thiazines, which are of interest due to their biological activities .

Protein Studies

One notable application of this compound is in the study of protein structures and functions. It has been utilized to induce the formation of GroEL monomers from its oligomeric form. The addition of this compound leads to increased hydrophobic exposure and changes in the protein's kinetic properties . This behavior is crucial for understanding molecular chaperones and their mechanisms.

Enzyme Inhibition

The compound has been employed as a cosubstrate in developing specific inhibitors against mannose-binding lectin-associated serine proteases through phage display technology. This application highlights its potential in therapeutic developments targeting specific enzymatic pathways .

Surface Modification

In materials science, this compound has been used to modify gold surfaces for protein studies. This modification enhances the binding properties of proteins on surfaces, facilitating better analytical techniques such as surface plasmon resonance (SPR) for biosensing applications .

Electrochemical Sensors

The compound's ability to form stable complexes with metal ions makes it suitable for developing electrochemical sensors. These sensors can detect various analytes based on changes in electrical conductivity or redox properties when interacting with target substances.

Case Study 1: Protein Disassembly

A study demonstrated that the addition of this compound results in the complete disassembly of GroEL into monomers without the use of chaotropes like urea. The kinetics of this process were monitored using light scattering techniques, providing insights into cooperative dissociation mechanisms .

Case Study 2: Inhibitor Development

Research focused on using this compound as a cofactor in the development of inhibitors for specific proteases showed promising results. The inhibitors exhibited high specificity and efficacy in vitro, suggesting potential therapeutic applications for diseases where these proteases play a critical role .

Mecanismo De Acción

The mechanism of action of 4,4’-Dipyridyl sulfide involves its ability to act as a covalent inhibitor. For example, it selectively covalently modifies the active-site cysteine of enzymes like DDAH through S-pyridinylation, catalyzed by a neighboring aspartate residue . This inactivation proceeds with the release of 4-thiopyridone, and the reactivity can be tuned by modifying the leaving group .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Structure : Contains a disulfide (–S–S–) bridge instead of a sulfide (–S–).

- Reactivity: Exhibits high nucleophilic reactivity with thiols (e.g., Keap1 cysteine residues), forming stoichiometric pyridinethione with pseudo-first-order kinetics (rate constants: 0.9858–0.2019 min⁻¹) .

- Applications :

- Used in metal-organic frameworks (MOFs) for intercalation and exfoliation. For example, Zn₂(PdTCPP) MOF modified with 4,4'-dipyridyl disulfide enables layer separation via disulfide bond cleavage .

- Acts as a spectroscopic titrant for protein thiol quantification due to its pH-insensitive reduction .

Physical Properties Comparison

2,2'-Dipyridyl Disulfide

- Reactivity : Slower reaction kinetics with Keap1 thiols (rate constants: 0.3607–0.1306 min⁻¹) compared to 4,4'-dipyridyl disulfide .

- Applications : Less commonly used in MOFs but employed in thiol titration due to similar unidirectional reduction behavior .

Di-[2-(4-pyridyl)ethyl]sulfide

- Structure : Features ethyl spacers between the pyridyl groups and sulfide, enhancing flexibility.

- Applications : Used in organic synthesis for building block diversity but less prevalent in coordination polymers compared to this compound .

4,4'-Bipyridyl

- Key Difference : Lacks sulfur, reducing its utility in redox-active systems but making it a staple in rigid MOF architectures (e.g., in [Co(Py2S)₂X₂]∞ frameworks) .

Critical Research Findings

- Reactivity Hierarchy : 4,4'-Dipyridyl disulfide > 2,2'-dipyridyl disulfide > this compound in thiol reactions .

- Toxicity : Dipyridyl compounds generally show dose-dependent neurotoxicity, with 4,4'-dipyridyl disulfide being lethal at high doses .

- Coordination Chemistry : this compound forms 1D coordination polymers (e.g., with Cu(II)), while its disulfide analog enables 2D networks in MOFs .

Actividad Biológica

4,4'-Dipyridyl sulfide, also known as 4,4'-dipyridyl disulfide, is an organic compound belonging to the class of pyridine derivatives. This compound has garnered attention in various fields due to its biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

- Chemical Formula : C₁₀H₈N₂S₂

- Molecular Weight : 220.314 g/mol

- CAS Number : 2645-22-9

This compound exhibits various biological activities through multiple mechanisms:

- Chaperone Interaction :

- Cytochrome P450 Enzyme Modulation :

- DNA Binding Properties :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: GroEL Monomer Formation

In a study examining the effects of this compound on GroEL, researchers found that the addition of this compound resulted in complete disassembly into monomers. The kinetics of this process were cooperative with respect to the concentration of the compound, indicating a well-defined mechanism for its action on protein structure .

Case Study 2: Antitumor Activity

Another investigation focused on dinuclear platinum complexes bridged by this compound. These complexes demonstrated significant cytotoxicity against cisplatin-sensitive L1210 leukemia cells and showed comparable activity against cisplatin-insensitive HCT8 colon adenocarcinoma cells. The study highlighted that compounds containing sulfur exhibited superior cytotoxic effects compared to their selenium counterparts .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4,4'-dipyridyl sulfide?

- Methodology : A common approach involves nucleophilic substitution or sulfurization reactions between pyridine derivatives and sulfur-containing reagents. For example, co-crystallization with isophthalic acid can be achieved by heating this compound and isophthalic acid in aqueous NaOH at 473 K for 3 days, forming hydrogen-bonded supramolecular structures .

- Key Considerations : Optimize reaction temperature and solvent polarity to avoid side products. Purification via recrystallization in ethanol or water is typical due to its moderate solubility .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm absence of impurities (e.g., unreacted pyridine derivatives). The aromatic proton signals should align with expected chemical shifts (δ ~8.5–7.5 ppm).

- X-ray Diffraction (XRD) : Resolve molecular conformation (e.g., dihedral angle between pyridyl rings: ~84.13°) and hydrogen-bonding patterns in crystalline forms .

- GC-FID : Quantify purity using internal standards like 4,4′-dipyridyl, with methanol as a solvent .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Solubility Profile :

- High Solubility : Ethanol, DMSO, and DMF.

- Low Solubility : Water (slightly soluble), hexane.

Advanced Research Questions

Q. How does this compound participate in supramolecular assembly via non-covalent interactions?

- Mechanism : The sulfide acts as a hydrogen-bond acceptor through its pyridyl nitrogen atoms. For instance, co-crystals with isophthalic acid form 1D zigzag chains via O–H⋯N hydrogen bonds (bond length: ~2.6 Å) and π-π stacking (centroid distance: ~3.73 Å). These interactions enable layered or 3D frameworks .

- Design Strategy : Pair with carboxylic acids or other hydrogen-bond donors to engineer materials with tunable porosity or optical properties.

Q. How can kinetic discrepancies in thiol-sulfide exchange reactions be resolved?

- Case Study : While 4,4'-dipyridyl disulfide exhibits pseudo-first-order kinetics in thiol titrations (rate constants: 0.36–0.13 min) , the sulfide may show slower reactivity due to its single sulfur bridge.

- Resolution :

- Use UV-Vis spectroscopy to monitor reaction progress (e.g., pyridinethione release at 343 nm).

- Adjust pH to stabilize intermediates and mitigate side reactions.

Q. What crystallographic strategies address conformational variability in this compound derivatives?

- Data Analysis : Compare experimental XRD results (e.g., C–S–S–C torsion angle: ~91.95°) with DFT-optimized geometries. Discrepancies often arise from packing forces or solvent effects .

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions).

Data Contradiction Analysis

Key Applications in Research

- Supramolecular Chemistry : Ligand for metal-organic frameworks (MOFs) or co-crystal engineering .

- Analytical Chemistry : Internal standard in GC-FID for quantifying aromatic compounds .

- Biochemistry : Potential ligand for probing protein conformational changes (analogous to disulfide-based thiol titrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.